![molecular formula C15H13ClN2O2S B5789643 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CM-272, is a small molecule inhibitor that has shown promise in the treatment of cancer. It belongs to the class of compounds known as carbonic anhydrase inhibitors, which target the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide inhibits the activity of CAIX, which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, which is important for their survival and growth. By inhibiting CAIX, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have a selective inhibitory effect on CAIX, with minimal effect on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of the drug. In addition, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have a low toxicity profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and selectivity for CAIX. This allows for effective inhibition of the enzyme at low concentrations. However, one limitation is the solubility of the compound, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of combination therapies that incorporate N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide with other anticancer agents. Another area of interest is the investigation of the potential use of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide in other diseases that involve dysregulation of pH, such as metabolic disorders and neurodegenerative diseases.
In conclusion, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is a promising anticancer agent that targets the enzyme CAIX. Its high potency and selectivity make it an attractive candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloro-4-methoxyaniline with thiophosgene followed by reaction with benzoyl chloride. The final product is obtained through purification by column chromatography. This method has been optimized to yield high purity and high yield of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, pancreatic, and renal cancer cells. In addition, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-7-11(9-12(13)16)17-15(21)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGPBMRUEIXZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.